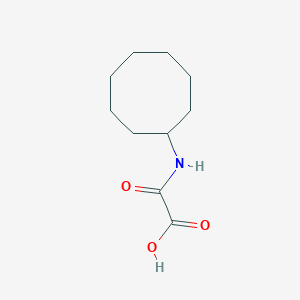












|
REACTION_CXSMILES
|
C1(N)CCCCCCC1.CCC(C(Cl)=O)=O.[CH:17]1([NH:25][C:26](=[O:32])[C:27]([O:29]CC)=[O:28])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.[Na]>C(Cl)(Cl)Cl.C(O)C>[CH:17]1([NH:25][C:26](=[O:32])[C:27]([OH:29])=[O:28])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1 |^1:32|
|


|
Name
|
|
|
Quantity
|
12.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCCC1)N
|
|
Name
|
|
|
Quantity
|
6.83 g
|
|
Type
|
reactant
|
|
Smiles
|
CCC(=O)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCCC1)NC(C(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 additional hours at 10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
the mixture is washed with H2O (4×50 ml.)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration and evaporation an oil
|
|
Type
|
CUSTOM
|
|
Details
|
is obtained (11.3 g.)
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
evaporation
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in H2O (41 ml.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
|
Type
|
FILTRATION
|
|
Details
|
the solution filtered while hot
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting slurry cooled at ice temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCCC1)NC(C(=O)O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |